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Introduction

Gea 857, identified by the CAS number 120493-42-7 and the chemical formula C₁₅H₂₂ClNO₂,

is a compound described as a putative potassium conductance blocker. Despite this

classification, a comprehensive review of publicly available scientific literature reveals a notable

absence of dedicated in vitro studies detailing its specific mechanism of action, binding

affinities, or cellular effects. The primary characterization of Gea 857 is derived from a limited

number of in vivo studies conducted in the 1990s. This guide synthesizes the available data

from these studies to provide a comprehensive overview of what is currently known about Gea
857, while also highlighting the significant gaps in its in vitro pharmacological profile.

Quantitative Data Summary
Due to the lack of available in vitro studies, a table of quantitative data such as IC₅₀, Kᵢ, or EC₅₀

values from cell-based or biochemical assays cannot be provided. The following table

summarizes the key qualitative and quantitative findings from the available in vivo research.
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Study Focus Animal Model Key Findings Dosage Range Reference

Muscarinic

Agonist-Evoked

Responses

Male Rat

Dose-dependent

enhancement of

tremor induced

by oxotremorine,

arecoline,

physostigmine,

and THA. Did not

consistently

enhance

salivation. Did

not induce

tremor on its

own. Potentiation

of tremor was

blocked by

atropine. Failed

to affect 5-HT

uptake or

metabolism.

5-20 mg/kg

(Pharmacology &

Toxicology, 1992)

[1]

NMDA Receptor-

Mediated cGMP

Increase

Rat Cerebellum

(in vivo)

Antagonized the

harmaline- and

NMDA-induced

increase in

cerebellar cGMP.

Antagonized

NMDA-induced

seizures. Caused

a slight increase

in motor activity

and sniffing.

5-40 mg/kg (for

cGMP

antagonism);

similar doses for

seizure

antagonism

(Pharmacology &

Toxicology, 1997)

[2]

Experimental Protocols
The following are descriptions of the methodologies used in the key in vivo studies

investigating Gea 857.
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Enhancement of Muscarinic Agonist-Evoked Responses
(in vivo)

Animal Model: Male rats were used for this study.

Drug Administration: Gea 857 and various muscarinic agonists (oxotremorine, arecoline),

acetylcholinesterase inhibitors (physostigmine, THA), and antagonists (atropine) were

administered, likely via intraperitoneal or subcutaneous injection, though the exact route for

all agents is not explicitly detailed in the abstract. Dosages for Gea 857 ranged from 5 to 20

mg/kg.

Behavioral Observation: The primary endpoints were the observation and scoring of tremor

and salivation. The intensity and duration of these cholinergic responses were recorded

following the administration of the stimulant with or without Gea 857.

Neurochemical Analysis: To assess the effect on the serotonin system, 5-HT uptake and

metabolism were measured. The specifics of these assays (e.g., brain region, analytical

method) are not detailed in the abstract.

NMDA Receptor-Mediated cGMP Increase (in vivo)
Animal Model: The study was conducted using rats to examine the effects in the cerebellum.

Drug Administration: Gea 857 was administered subcutaneously at doses ranging from 5 to

40 mg/kg. N-methyl-D-aspartate (NMDA) and the NMDA receptor stimulant harmaline were

also administered to induce an increase in cyclic GMP (cGMP).

Measurement of cGMP Levels: The levels of cGMP in the cerebellum were measured

following the administration of the test compounds. The specific method for cGMP

quantification (e.g., radioimmunoassay, ELISA) is not specified in the abstract.

Seizure Induction: Seizures were induced by the administration of NMDA (200 mg/kg,

subcutaneous). The ability of Gea 857 to antagonize these seizures was observed and

recorded.

Behavioral Assessment: General behavioral effects of Gea 857, such as changes in motor

activity and sniffing, were noted.
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Mandatory Visualizations
Proposed Mechanism of Action of Gea 857
The following diagram illustrates the proposed mechanism by which Gea 857 is thought to

enhance muscarinic responses, based on the conclusions of the 1992 in vivo study.
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Caption: Proposed mechanism of Gea 857 in potentiating muscarinic responses.
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Experimental Workflow for In Vivo cGMP Measurement
This diagram outlines the logical flow of the in vivo experiment that investigated the effect of

Gea 857 on NMDA receptor-mediated cGMP production.
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In Vivo cGMP Measurement Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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